molecular formula C19H21ClN2O2 B5600528 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5600528
M. Wt: 344.8 g/mol
InChI Key: TUQOIZSCSKHURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine is 344.1291556 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Elucidation

Research on the compound Lu AA21004, a novel antidepressant, revealed its metabolic pathways involving cytochrome P450 enzymes in human liver microsomes. This study underscores the compound's biotransformation into several metabolites through oxidative processes, demonstrating its relevance in drug metabolism and pharmacokinetics studies (Hvenegaard et al., 2012).

Molecular Structure and Intermolecular Interactions

A study on closely related derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines highlighted their molecular structures and different intermolecular interactions. This research provides insights into the compound's structural chemistry and its implications for drug design (Mahesha et al., 2019).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, synthesized from reactions involving 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine, have shown antimicrobial properties. This application signifies the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Bacterial Biofilm and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent bacterial biofilm inhibition and enzyme inhibitory activities. This research highlights the compound's application in combating bacterial infections and its potential in enzyme inhibition studies (Mekky & Sanad, 2020).

Cancer Cell Cytotoxicity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activities against various cancer cell lines. This application underscores the compound's potential in cancer research and therapy (Yarim et al., 2012).

Central Pharmacological Activity

Piperazine derivatives, including those related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine, have been studied for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications. This research highlights the therapeutic potential of piperazine derivatives in treating central nervous system disorders (Brito et al., 2018).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQOIZSCSKHURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.